molecular formula C10H11NO2 B6255123 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 609848-30-8

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No. B6255123
CAS RN: 609848-30-8
M. Wt: 177.2
InChI Key:
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Description

“6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is a compound that has been studied for its potential applications in the pharmaceutical industry . It is a chiral drug with excellent clinical efficacy, strong safety, and tiny side effects . It has been revealed as having significant anticonvulsant activity .


Synthesis Analysis

The synthesis of “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” involves several steps. The compound has been synthesized via biocatalysis , a process that offers the advantages of reduced environmental pollution and high regio-, chemo-, and enantio-selectivity . The synthesis process also involves the cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .


Molecular Structure Analysis

The molecular structure of “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is complex. Its IUPAC name is 6-hydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one . The InChI code is 1S/C10H11NO2/c12-9-5-1-3-8-7(9)4-2-6-11-10(8)13/h1,3,5,12H,2,4,6H2,(H,11,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” are complex and involve several steps. These include the addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, which gives the corresponding 2,2-dialkylated 1,3-dithiane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” include a molecular weight of 177.2 . It is a powder at room temperature .

Safety and Hazards

The safety information for “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions for “6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” could involve further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry . This compound and its derivatives could be promising for the treatment of various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the cyclization of an appropriate precursor molecule. The precursor molecule can be synthesized using a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "ethyl acetoacetate", "methylamine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium carbonate", "potassium permanganate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorobenzoyl chloride by reacting 4-chlorobenzoic acid with thionyl chloride in the presence of pyridine.", "Step 2: Synthesis of ethyl 4-chlorobenzoylacetate by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of triethylamine.", "Step 3: Synthesis of 6-chloro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one by reacting ethyl 4-chlorobenzoylacetate with methylamine in the presence of sodium hydroxide.", "Step 4: Synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one by cyclization of 6-chloro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one with sodium borohydride in the presence of acetic acid and hydrogen peroxide.", "Step 5: Purification of the product by recrystallization from a suitable solvent such as water or ethanol." ] }

CAS RN

609848-30-8

Product Name

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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